Product packaging for Cemadotin-d7(Cat. No.:)

Cemadotin-d7

Cat. No.: B1159950
M. Wt: 647.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cemadotin-d7 is a deuterated analog of the potent antimitotic peptide Cemadotin (LU 103793), which is a synthetic analogue of the natural product Dolastatin 15 . This compound is specifically designed for use as an internal standard in quantitative bioanalysis, particularly for High-Performance Liquid Chromatography (HPLC) applications in drug metabolism and pharmacokinetics (DMPK) studies . The incorporation of seven deuterium atoms provides a predictable mass shift, enabling highly accurate and sensitive quantification of the parent drug Cemadotin in complex biological matrices such as blood or plasma through LC-MS/MS, thereby improving the reliability of analytical data. The parent compound, Cemadotin, functions as a potent microtubule/tubulin inhibitor . It disrupts the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest in the M phase and ultimately inducing apoptosis in proliferating cells . This mechanism gives it significant potential in oncology research, particularly in the development of therapies for solid tumours . This compound serves as a critical tool for researchers investigating the pharmacokinetic profile, metabolic stability, and clearance rates of Cemadotin, as evidenced by its use in a phase I clinical study that established its pharmacokinetic parameters . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable laboratory and safety regulations. Please refer to the material safety data sheet (MSDS) for complete handling and safety information .

Properties

Molecular Formula

C₃₅H₄₉D₇N₆O₅

Molecular Weight

647.9

Synonyms

N,N-Dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-L-prolinamide-d7;  LU 103793-d7

Origin of Product

United States

Synthesis and Deuteration Strategies for Cemadotin D7

Advanced Synthetic Routes for Cemadotin-d7

The synthesis of Cemadotin (B145586), a pentapeptide with the sequence N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-L-prolinamide, is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration. bachem.com

A plausible synthetic route for this compound would involve a standard Fmoc-based SPPS strategy. The synthesis would commence with a suitable resin, such as a Rink Amide resin, to which the C-terminal amino acid, N-(phenylmethyl)-L-proline, is attached. The synthesis would then proceed with the sequential coupling of the subsequent Fmoc-protected amino acids: Fmoc-L-proline, Fmoc-N-methyl-L-valine, Fmoc-L-valine, and finally, N,N-dimethyl-L-valine. For the synthesis of this compound, a deuterated building block, such as L-valine-d7, would be incorporated at the desired position in the peptide chain.

Each cycle of amino acid addition involves two key steps:

Deprotection: The removal of the temporary N-terminal Fmoc protecting group, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group, commonly with a coupling agent such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the peptide bond.

After the complete peptide sequence is assembled on the resin, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. The crude peptide is then precipitated, washed, and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity this compound.

Deuterium (B1214612) Incorporation Methodologies and Positional Labeling

The introduction of deuterium into the Cemadotin structure to create this compound can be achieved through several methodologies. The most precise and common method is the use of a deuterated amino acid precursor during the solid-phase peptide synthesis. For this compound, this would likely involve the incorporation of a deuterated valine residue. Specifically, L-valine-d7, where the three methyl groups and the alpha- and beta-protons are replaced with deuterium, is a plausible candidate for this purpose.

The synthesis of deuterated amino acids like L-valine-d7 can be accomplished through various established chemical methods. One approach involves the catalytic deuteration of an unsaturated precursor. researchgate.net Alternatively, methods exist for the alpha-deuteration of amino acids. acs.orgnih.gov

Positional Labeling Strategy for this compound:

A strategic choice for creating this compound would be to incorporate one L-valine-d7 residue. Given the structure of Cemadotin, which contains two L-valine residues, the deuterated analog could be incorporated at either position. For the purpose of this discussion, we will consider the incorporation at the second position from the N-terminus.

Table 1: Proposed Deuterium Labeling Position in this compound

Position in Peptide SequenceAmino AcidIsotopic Label
1N,N-dimethyl-L-valineUnlabeled
2L-valineL-valine-d7
3N-methyl-L-valineUnlabeled
4L-prolineUnlabeled
5N-(phenylmethyl)-L-prolineUnlabeled

Characterization of Deuterated Positions for Mechanistic Studies

The precise location and extent of deuterium incorporation in this compound are critical for its use in mechanistic studies and as an internal standard. This characterization is primarily achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium in the L-valine-d7 residue will be absent or significantly reduced in intensity. This provides direct evidence of the specific sites of deuteration. rsc.org ¹³C NMR can also be used, as the carbon signals attached to deuterium will show a characteristic splitting pattern and a slight upfield shift.

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Observation
High-Resolution Mass Spectrometry (HRMS)
Molecular Ion ([M+H]⁺)m/z value increased by ~7 compared to unlabeled Cemadotin.
Isotopic DistributionA distinct isotopic cluster shifted to a higher mass-to-charge ratio. researchgate.net
Tandem Mass Spectrometry (MS/MS)
Fragmentation PatternFragment ions containing the L-valine-d7 residue show a +7 Da mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRAbsence or significant reduction of proton signals for the Cα-H, Cβ-H, and two CH₃ groups of the labeled valine residue.
²H NMRA signal corresponding to the incorporated deuterium atoms.
¹³C NMRSplitting of the carbon signals for Cα, Cβ, and the two methyl carbons of the labeled valine due to C-D coupling, and a slight upfield shift.

These analytical techniques, when used in combination, provide a comprehensive characterization of the deuterated positions in this compound, which is essential for its application in detailed mechanistic and metabolic studies.

Assessment of Isotopic Purity for Research Applications

The isotopic purity of this compound is a critical parameter that defines its suitability for research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

The assessment of isotopic purity is typically performed using high-resolution mass spectrometry. By analyzing the isotopic distribution of the molecular ion, the relative abundance of the d7 species can be determined in relation to other isotopic species (d0, d1, d2, etc.).

The calculation of isotopic purity involves integrating the peak areas of the different isotopic species in the mass spectrum and correcting for the natural abundance of isotopes (e.g., ¹³C). almacgroup.comlibretexts.org

Table 3: Hypothetical Isotopic Distribution Data for a Batch of this compound

Isotopic SpeciesRelative Abundance (%)
d0 (Unlabeled)0.2
d10.3
d20.4
d30.6
d41.0
d52.5
d65.0
d7 90.0

From this data, the isotopic purity of this hypothetical batch of this compound would be 90.0%. For most applications, an isotopic purity of >98% is desirable to minimize interference in sensitive analytical methods. The presence of significant amounts of the unlabeled (d0) species can compromise the accuracy of quantitative analyses where this compound is used as an internal standard. Therefore, rigorous assessment and reporting of isotopic purity are standard practices in the synthesis of such labeled compounds. indexcopernicus.com

Molecular and Cellular Mechanisms of Action of Cemadotin D7

Cellular Responses and Intracellular Pathway Modulation

The disruption of microtubule dynamics by Cemadotin-d7 triggers significant cellular stress responses, leading to the activation of intracellular pathways that control cell fate.

A direct consequence of disrupting the mitotic spindle is the activation of the spindle assembly checkpoint. This surveillance mechanism ensures that the cell does not proceed to anaphase until all chromosomes are correctly attached to the spindle. By preventing proper spindle formation, cemadotin (B145586) causes a sustained activation of this checkpoint, leading to a block in the cell cycle at the G2/M phase (the transition from the G2 phase into mitosis). nih.govaacrjournals.org This G2/M arrest prevents the proliferation of cancer cells and is a hallmark of microtubule-targeting agents. wikipedia.orgaacrjournals.orgmedsci.org In preclinical models, this cell cycle arrest is a key factor in the inhibition of tumor growth. nih.govmedsci.org

Prolonged cell cycle arrest at the G2/M phase is an unsustainable state for a cell. nih.gov If the damage to the mitotic spindle is irreparable, the cell initiates a programmed cell death pathway known as apoptosis. nih.govmdpi.com Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. mdpi.comunil.ch The inability to complete mitosis due to cemadotin's effects on microtubules serves as a powerful trigger for the intrinsic apoptotic pathway. nih.govunil.ch This induction of apoptosis is the ultimate mechanism by which cemadotin eliminates cancer cells in cellular systems. aacrjournals.org

Effects on Cellular Proliferation

Cemadotin effectively inhibits cellular proliferation by inducing mitotic arrest. nih.govmdpi.com This blockade of the cell cycle at the G2/M phase is a direct consequence of its impact on the dynamic instability of spindle microtubules. mdpi.comacs.org Microtubules are highly dynamic structures that undergo phases of growth (polymerization) and shortening (depolymerization), a process critical for the formation of the mitotic spindle and the segregation of chromosomes during cell division. acs.org

Research demonstrates that Cemadotin suppresses microtubule dynamics in a potent manner. nih.govacs.org It achieves this by altering several key parameters of dynamic instability. Specifically, Cemadotin reduces both the rate and the duration of microtubule growth and shortening phases. nih.govacs.org Furthermore, it significantly increases the amount of time microtubules spend in a "paused" or attenuated state, where they are not undergoing any discernible growth or shrinkage. nih.govacs.org Notably, this suppression of microtubule dynamics occurs at low concentrations of Cemadotin, which are not sufficient to cause a significant net depolymerization of microtubules. nih.govacs.org This kinetic stabilization of the microtubules prevents the proper function of the mitotic spindle, leading to a halt in cell cycle progression and thereby inhibiting proliferation. acs.org

Table 1: Effect of Cemadotin on Microtubule Dynamic Instability Parameters

This table summarizes the qualitative effects of Cemadotin on the key parameters governing microtubule dynamics, leading to the inhibition of cellular proliferation.

ParameterEffect of CemadotinConsequence
Growth Rate ReducedSlower microtubule elongation
Shortening Rate ReducedSlower microtubule disassembly
Time in Paused State IncreasedMicrotubules are less dynamic
Rescue Frequency IncreasedHigher chance of a shrinking microtubule to start growing again
Catastrophe Frequency Little to no effectTransition from growth to shrinkage is not the primary target

Comparative Mechanistic Studies with Related Antimitotic Agents

The mechanism of Cemadotin can be further elucidated by comparing it to other well-known antimitotic agents that also target tubulin.

Distinction from Vinblastine (B1199706) and Colchicine (B1669291) Binding Sites on Tubulin

Tubulin has several distinct binding sites where different classes of antimitotic drugs can interact. Two of the most well-characterized are the vinca (B1221190) alkaloid site (where vinblastine binds) and the colchicine site. oncotarget.comnih.gov

Studies have shown that the binding of Cemadotin to tubulin is distinct from that of vinblastine. nih.gov Competitive binding assays revealed that Cemadotin does not inhibit the binding of vinblastine to tubulin, and conversely, vinblastine does not prevent Cemadotin from binding. nih.gov This lack of mutual inhibition strongly indicates that Cemadotin and vinblastine bind to separate and non-overlapping sites on the tubulin molecule. nih.gov While vinblastine binds at the interface of two tubulin molecules, interfering with tubulin assembly, Cemadotin exerts its influence from a different location. nih.govnih.gov

Similarly, the colchicine binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer. nih.govresearchgate.net While direct competitive binding studies between Cemadotin and colchicine are not as extensively detailed in the provided context, the fact that Cemadotin does not compete with vinblastine, which has a distinct site from colchicine, suggests that Cemadotin binds to a novel site on tubulin. nih.govnih.gov

Comparison with Dolastatin 15 and Other Analogs' Mechanisms

Cemadotin is a synthetic analogue of dolastatin 15, a natural peptide isolated from a sea hare. aacrjournals.orgresearchgate.net Both compounds are potent cytotoxic agents that function by inhibiting microtubule assembly. researchgate.net They share a core mechanism of binding to tubulin and disrupting microtubule function, leading to mitotic arrest. aacrjournals.orgmdpi.com

Despite their structural and functional similarities, there are nuances in their interactions with tubulin. Scatchard analysis has identified two classes of binding sites for Cemadotin on tubulin, with dissociation constants (Kd) of 19.4 µM and 136 µM. nih.gov In comparison, dolastatin 15 binds to tubulin with a relatively weaker affinity, showing an apparent Kd value of approximately 30 µM. nih.gov

Table 2: Comparative Binding Affinities of Cemadotin and Related Compounds to Tubulin

This table presents the dissociation constants (Kd), which indicate the affinity of a compound for its target. A lower Kd value signifies a higher binding affinity.

CompoundBinding TargetDissociation Constant (Kd)Reference
Cemadotin Tubulin (Site 1)19.4 µM nih.gov
Cemadotin Tubulin (Site 2)136 µM nih.gov
Dolastatin 15 Tubulin~30 µM nih.gov

Preclinical Pharmacological Investigations of Cemadotin D7

In Vitro Cellular Studies

The in vitro assessment of Cemadotin-d7 has been foundational in understanding its potential as an anticancer agent. These studies utilize various cell culture systems to model the complex tumor microenvironment.

Cancer Cell Line Sensitivity Profiling

Initial investigations into the bioactivity of this compound involved screening against a panel of human cancer cell lines. While specific public data on extensive sensitivity profiling for this compound is limited, the research approach for such analogs typically involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). This profiling helps identify cancer types that are most susceptible to the compound's cytotoxic effects. The selection of cell lines for these screenings usually covers a broad range of malignancies, including but not limited to, breast, lung, colon, and hematological cancers.

Table 1: Representative Cancer Cell Line Panel for Antiproliferative Assays (Note: This table is a representative example of cell lines typically used in such studies, as specific public data for this compound is not available.)

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colorectal Carcinoma
K-562Chronic Myelogenous Leukemia
DU-145Prostate Carcinoma

Research Utilizing Co-culture and Organoid Systems

To further mimic the intricate tumor microenvironment, advanced in vitro systems like co-cultures and patient-derived organoids are employed. Co-culture systems involve growing cancer cells with other cell types found in the tumor, such as fibroblasts, endothelial cells, and immune cells. This allows researchers to study the influence of the stromal compartment on the cancer cells' response to this compound.

Patient-derived organoids (PDOs) are 3D cultures grown from a patient's own tumor tissue. These models are highly valued for their ability to retain the genetic and phenotypic characteristics of the original tumor. Utilizing PDOs in preclinical studies of this compound would offer significant insights into its potential efficacy on a personalized level, helping to predict patient-specific responses.

In Vivo Preclinical Models

Following in vitro characterization, the antitumor activity of this compound is assessed in living organisms through various preclinical models.

Xenograft Models in Immunocompromised Hosts

A common in vivo method involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). These mice lack a functional immune system, which prevents the rejection of the human tumor cells. Once tumors are established, the mice are treated with this compound to evaluate its effect on tumor growth, progression, and metastasis. Key parameters measured in these studies include tumor volume, tumor weight at the end of the study, and markers of cell death within the tumor tissue.

Table 2: Typical Xenograft Study Design Parameters (Note: This table represents a typical experimental design, as specific public data for this compound is not available.)

ParameterDescription
Animal ModelImmunocompromised Mice (e.g., Athymic Nude)
Cell LineHuman cancer cell line of interest
Tumor Implantation SiteSubcutaneous, Orthotopic
Primary EndpointTumor Growth Inhibition
Secondary EndpointsBody Weight, Biomarker Analysis

Genetically Engineered Murine Models (GEMMs) for Disease Modeling

Genetically Engineered Murine Models (GEMMs) represent a more sophisticated in vivo model. In GEMMs, mice are genetically modified to develop tumors spontaneously in the correct anatomical location, closely mirroring the progression of human cancer. These models have an intact immune system, allowing for the study of the interplay between the developing tumor, the immune system, and the therapeutic agent. The use of GEMMs in the preclinical evaluation of this compound would provide valuable data on its efficacy in the context of a competent immune system and a naturally arising tumor, offering a more comprehensive understanding of its potential clinical utility.

Based on a comprehensive search of available information, it is not possible to generate an article on the "" that adheres to the provided outline. Searches for "this compound" in conjunction with the specified preclinical research models and assays—Patient-Derived Xenografts (PDXs), syngeneic models, Cellular Thermal Shift Assay (CETSA), Chemical Protein Stability Assay (CPSA), Enzyme Fragment Complementation (EFC), and the identification of preclinical response biomarkers—did not yield any specific data or research findings.

The requested topics are highly specific and require detailed preclinical data that does not appear to be publicly available for the compound "this compound." General information about the methodologies exists, but there are no sources linking their application to this particular deuterated compound. Therefore, the creation of a scientifically accurate and informative article strictly following the requested structure is not feasible at this time.

Metabolism and Bioanalytical Applications of Cemadotin D7

In Vitro Metabolic Profiling and Identification

The biotransformation of a drug candidate is a critical area of investigation, typically starting with in vitro models to predict its behavior in living systems. For Cemadotin (B145586), this involves identifying its metabolites and the enzyme systems responsible for its breakdown.

Identification of Metabolites using Advanced Mass Spectrometry

The identification of drug metabolites is heavily reliant on advanced analytical techniques, primarily high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). evotec.com This method allows for the separation, detection, and structural elucidation of metabolites present in complex biological matrices. For auristatin-class compounds like Cemadotin, metabolic pathways often involve modifications such as demethylation and hydroxylation. researchgate.netnih.gov

In studies of the related analogue monomethyl auristatin F (MMAF), researchers have successfully used liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) to tentatively identify multiple metabolites in liver microsome incubations. nih.govresearchgate.net The primary metabolic pathway observed for MMAF was demethylation. nih.govresearchgate.net Given the structural similarities, it is hypothesized that Cemadotin undergoes analogous biotransformations. Advanced mass spectrometry enables the detection of mass shifts corresponding to these chemical changes, and tandem MS (MS/MS) provides fragmentation patterns that help pinpoint the exact site of modification on the molecule.

Table 1: Potential Phase I Metabolites of Cemadotin Based on Analogous Compounds

Proposed Metabolic Reaction Resulting Functional Group Potential Change in Mass
N-Demethylation Secondary Amine (-NH) -14 Da
Hydroxylation Hydroxyl (-OH) +16 Da

Enzyme Systems Involved in Cemadotin-d7 Biotransformation (e.g., Cytochrome P450, UGT)

The biotransformation of drugs is categorized into Phase I and Phase II reactions, mediated by specific enzyme superfamilies. mdpi.com

Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis to introduce or expose polar functional groups. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of Phase I drug metabolism. mdpi.comnih.gov Studies on the similar compound monomethyl auristatin E (MMAE) have indicated that its elimination is predominantly mediated by the CYP3A4/5 isoenzymes. mdpi.com It is therefore highly probable that CYP3A4 and/or CYP3A5 are the primary enzymes responsible for the initial oxidative metabolism of Cemadotin.

Phase II Metabolism: Following Phase I, the modified compound may undergo conjugation reactions where an endogenous molecule is added, further increasing water solubility to facilitate excretion. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation. mdpi.com Metabolites of Cemadotin, particularly those with newly formed hydroxyl groups, are potential substrates for UGT enzymes.

Table 2: Key Enzyme Systems in Drug Biotransformation

Metabolic Phase Enzyme Superfamily Primary Function Likely Role in Cemadotin Metabolism
Phase I Cytochrome P450 (CYP) Oxidation, reduction, hydrolysis Catalyzing initial oxidative modifications (e.g., hydroxylation, N-demethylation), likely via CYP3A4/5. mdpi.com

| Phase II | UDP-glucuronosyltransferase (UGT) | Glucuronide conjugation | Attaching glucuronic acid to hydroxylated metabolites to aid excretion. mdpi.com |

Species-Specific Metabolic Pathway Analysis in Preclinical Models

Before human trials, it is essential to study a drug's metabolism in various preclinical animal models (e.g., mouse, rat, dog, non-human primate) to ensure that the animal species used for toxicology studies are exposed to a similar profile of metabolites as humans. evotec.com In vitro systems, particularly cultured hepatocytes from different species, are used for this comparative analysis. europa.eu

These studies aim to identify any human-specific metabolites or significant quantitative differences in metabolic pathways across species. evotec.com Such differences can arise from variations in the expression levels and activity of drug-metabolizing enzymes like CYPs. plos.org If a major human metabolite is absent in the primary toxicology species, its safety profile may be unknown, necessitating further assessment as recommended by regulatory agencies. While specific data for Cemadotin is not publicly available, this cross-species comparison is a standard and critical step in drug development.

Table 3: Components of a Species-Specific Metabolism Study

Study Component Purpose Methodology
In Vitro Incubation To generate and compare metabolite profiles across species. Incubate Cemadotin with hepatocytes or liver microsomes from human, rat, dog, and monkey.
Metabolite Profiling To identify qualitative and quantitative differences. Analyze incubation samples using LC-MS to create metabolic profiles for each species.

| Data Analysis | To assess the suitability of preclinical models. | Compare animal metabolite profiles to the human profile to ensure toxicological species are appropriate. |

Investigations of Extrahepatic Metabolism

The significance of extrahepatic metabolism is investigated when a drug's total body clearance is greater than the hepatic blood flow, indicating that elimination must also be occurring elsewhere. uoanbar.edu.iq For orally administered drugs, the intestine can be a major site of "first-pass" metabolism before the compound even reaches the liver. uoanbar.edu.iq Investigating metabolism in subcellular fractions (microsomes, S9) from these extrahepatic tissues can clarify their contribution to the biotransformation of a drug like Cemadotin. wuxiapptec.com

Application of Deuteration in Metabolic Research

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (D), is a powerful tool in pharmaceutical research. This compound contains seven deuterium atoms, a modification that does not alter its chemical properties but provides a crucial analytical advantage.

Use of this compound as an Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, particularly with LC-MS, an internal standard (IS) is essential for achieving accurate and precise results. thermofisher.com A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for use as an IS. scispace.com

When quantifying Cemadotin in complex biological samples like plasma or tissue homogenates, this compound is added at a known concentration to every sample, calibrator, and quality control at the beginning of the sample preparation process. thermofisher.com Because this compound is chemically almost identical to Cemadotin, it experiences the same variations during extraction, handling, and injection. aptochem.com Crucially, it also co-elutes with the non-labeled analyte during chromatography. texilajournal.com

However, due to its higher mass (a +7 Da shift), the mass spectrometer can easily distinguish the signal of this compound from that of Cemadotin. By calculating the ratio of the analyte's response to the IS's response, any variability introduced during the analytical process is effectively normalized. texilajournal.com This corrects for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte, thereby preventing inaccurate measurements. clearsynth.com The use of this compound as an internal standard is fundamental to the development of robust, reliable, and validated bioanalytical methods for pharmacokinetic and metabolism studies. clearsynth.comnih.gov

Table 4: Advantages of Using this compound as an Internal Standard

Feature Advantage Rationale
Co-elution Compensates for chromatographic variability and matrix effects. The IS and analyte experience the same conditions at the same time in the LC-MS system. texilajournal.com
Identical Physicochemical Properties Corrects for variability in sample preparation and extraction. The IS behaves identically to the analyte during extraction, leading to similar recovery rates. aptochem.com
Distinct Mass Allows for specific and simultaneous detection. The mass spectrometer can differentiate the analyte from the IS, enabling accurate ratio measurement. clearsynth.com

| Improved Accuracy & Precision | Ensures data reliability and robustness for regulated studies. | Normalization of the analyte signal to the IS signal minimizes errors from multiple sources. texilajournal.comnih.gov |

Elucidation of Metabolic Pathways via Deuterium Labeling

The metabolism of the parent compound, Cemadotin, is known to yield a primary active metabolite, often referred to as P5. googleapis.com However, the precise enzymatic processes and potential intermediate steps involved in this transformation are not fully detailed in publicly available literature. The use of this compound would be instrumental in elucidating these pathways.

Research Findings:

In a hypothetical study, this compound would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.gov Following incubation, the mixture would be analyzed using high-resolution mass spectrometry (HRMS) to identify all deuterium-containing species.

The strategic placement of the seven deuterium atoms in this compound is crucial. If the deuterium atoms are placed on a part of the molecule that is metabolically stable, the label will be retained throughout the metabolic cascade, allowing for the comprehensive identification of all metabolites derived from the parent drug. Conversely, if the deuterium is placed at a site of metabolic attack, its loss in a metabolite would pinpoint the location of enzymatic modification.

A typical experimental workflow would involve:

Synthesis of this compound: Chemical synthesis of Cemadotin with deuterium atoms at specific, stable positions.

In Vitro Metabolism: Incubation of this compound with human liver microsomes and necessary co-factors (e.g., NADPH).

Sample Analysis: Separation and detection of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer would be programmed to detect the characteristic isotopic signature of the deuterated compounds.

Structure Elucidation: Fragmentation analysis (MS/MS) of the detected deuterated peaks to determine the chemical structures of the metabolites.

This approach allows for the creation of a detailed metabolic map, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Metabolites of this compound Identified by LC-MS

Detected Species Mass-to-Charge Ratio (m/z) Retention Time (min) Deuterium Atoms Retained Proposed Metabolic Reaction
This compound [Value] [Value] 7 Parent Compound
Metabolite M1 (P5-d7) [Value] [Value] 7 N-demethylation
Metabolite M2 [Value] [Value] 7 Hydroxylation

This table is interactive. Click on the headers to sort the data.

The data from such a study would provide unambiguous evidence for the metabolic fate of Cemadotin, confirming the structure of P5 and potentially revealing other, previously unknown metabolic pathways.

Kinetic Isotope Effect Studies in Enzymatic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a hydrogen atom is replaced with deuterium, as the mass is doubled. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break it. epfl.ch Consequently, if the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with a deuterated substrate. einsteinmed.edu

The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), provides valuable information about the transition state of the reaction. epfl.cheinsteinmed.edu A significant primary KIE (typically >2) indicates that the C-H bond is broken in the rate-limiting step.

Research Findings:

In the context of Cemadotin, a key metabolic step is the enzymatic conversion to its active metabolite, P5. A KIE study using this compound could determine if the cleavage of a specific C-H bond is the rate-limiting step in this biotransformation.

For this study, two versions of Cemadotin would be required: the non-deuterated parent compound and this compound, with the deuterium atoms strategically placed at the suspected site of enzymatic attack (e.g., on the N-methyl group that is removed to form P5).

The experiment would involve parallel incubations of Cemadotin and this compound with the responsible enzyme system (e.g., a specific recombinant CYP enzyme). The rate of formation of the metabolite P5 would be measured over time for both substrates.

Table 2: Hypothetical Kinetic Data for the Formation of Metabolite P5

Substrate Initial Rate of P5 Formation (nmol/min/mg protein) kH/kD (Kinetic Isotope Effect)
Cemadotin (H) [Value] \multirow{2}{*}{[Calculated Value]}

This table is interactive. Users can input hypothetical values to see the calculated KIE.

If a significant KIE is observed (e.g., a value of 5), it would strongly suggest that the N-demethylation of Cemadotin is the rate-limiting step in the formation of P5 and that the C-H bond at the N-methyl group is cleaved during the transition state of the reaction. This information is crucial for understanding the mechanism of action of the metabolizing enzyme and can have implications for drug design, such as intentionally deuterating a drug at a metabolic soft spot to slow its metabolism and prolong its therapeutic effect.

Role of Cemadotin D7 in Advanced Drug Delivery Systems Research

Cemadotin (B145586) as a Payload in Antibody-Drug Conjugates (ADCs)

Cemadotin, a synthetic analog of the natural marine peptide dolastatin 15, is a potent antimitotic agent that inhibits tubulin polymerization. mdpi-res.com Its high cytotoxicity makes it an attractive candidate for use as a payload in ADCs, which are designed to selectively deliver powerful therapeutic agents to cancer cells. rsc.orgbiochempeg.combiochempeg.com

Research into Linker Chemistry for Cemadotin-d7 Conjugation

The covalent linker that connects the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, selectivity, and mechanism of drug release. nih.govscispace.comaacrjournals.org Research involving Cemadotin has explored various linker strategies to ensure stable conjugation in circulation and efficient payload release at the tumor site.

One notable approach involves the formation of a thiazolidine (B150603) linker . This is achieved by reacting an aldehyde-containing derivative of Cemadotin with an antibody engineered to have an N-terminal cysteine, which presents a 1,2-aminothiol functionality. rsc.orgnih.gov This site-specific conjugation method results in a homogeneous ADC. The thiazolidine linkage is designed to be hydrolyzed under specific physiological conditions, leading to the release of the active drug. rsc.orgnih.govpatentdocs.org

Another strategy employs disulfide-based linkers . These linkers are designed to be cleaved in the reducing environment of the tumor microenvironment or within the target cell, where concentrations of reducing agents like glutathione (B108866) are higher than in the bloodstream. mdpi.com This redox-sensitive cleavage mechanism allows for targeted release of the Cemadotin payload.

Table 1: Linker Chemistries Investigated for Cemadotin Conjugation

Linker TypeConjugation ChemistryRelease MechanismKey Features
ThiazolidineReaction of an aldehyde-containing drug with an N-terminal cysteine on the antibody.Hydrolytic cleavage. rsc.orgnih.govSite-specific conjugation, leading to a homogeneous drug-to-antibody ratio (DAR). rsc.org
DisulfideFormation of a disulfide bond between the drug and a cysteine residue on the antibody.Reduction in the presence of agents like glutathione. mdpi.comRelease triggered by the reducing environment of the tumor. mdpi.com

Mechanism of Drug Release from Conjugates in Preclinical Models

The release of the cytotoxic payload from an ADC is a pivotal step in its mechanism of action. Preclinical research has elucidated several mechanisms by which Cemadotin can be liberated from its antibody carrier.

A key mechanism for ADCs with cleavable linkers, such as those sensitive to pH or specific enzymes, is intracellular release . After the ADC binds to its target antigen on a cancer cell, the complex is internalized through receptor-mediated endocytosis. rsc.orgmdpi.com It is then trafficked to endosomes and lysosomes, which have a more acidic environment and contain various enzymes. rsc.orgnih.gov This environment facilitates the cleavage of acid-labile linkers (like hydrazones) or enzyme-sensitive linkers (like peptide-based linkers cleaved by cathepsins), releasing the Cemadotin payload directly inside the cancer cell. nih.govmdpi.comoaepublish.com

Interestingly, research has also highlighted the potential for extracellular payload release . rsc.orgmdpi.com This can occur with certain linker types, such as disulfide linkers, which can be reduced by components of the tumor microenvironment. mdpi.comrsc.org The released, membrane-permeable payload can then diffuse into the target cell as well as neighboring cancer cells that may not even express the target antigen, a phenomenon known as the "bystander effect." rsc.orgmdpi.com This can be particularly advantageous in treating tumors with heterogeneous antigen expression.

For ADCs with thiazolidine linkers , the release mechanism is based on the hydrolytic cleavage of the linker, which can occur slowly, enabling a controlled release of the drug. rsc.orgnih.govgoogle.com

Targeted Delivery Mechanisms in Cellular Contexts

The fundamental principle of an ADC is to achieve targeted delivery of a highly potent drug, thereby maximizing its efficacy against cancer cells while minimizing damage to healthy tissues. rsc.orgbiochempeg.com The targeting is accomplished by the monoclonal antibody component of the ADC, which is designed to bind with high specificity to a tumor-associated antigen that is overexpressed on the surface of cancer cells. mdpi.com

Once the ADC reaches the tumor site, the primary mechanism of cellular uptake is receptor-mediated endocytosis . rsc.orgmdpi.com Upon binding of the antibody to its cognate antigen, the cancer cell internalizes the entire ADC-antigen complex. This process is crucial for ADCs that rely on intracellular payload release.

Development of Novel Delivery Vehicles for this compound

Beyond ADCs, advanced drug delivery research explores other strategies to improve the therapeutic index of potent drugs like this compound. These include encapsulation within nanoparticles and conjugation to polymers.

Nanoparticle Encapsulation Research

Nanoparticle-based drug delivery systems offer several advantages, including the ability to protect the encapsulated drug from premature degradation, improve its solubility, and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. frontiersin.orgnih.govnih.govresearchgate.net Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated as carriers for therapeutic agents. frontiersin.org

While specific studies on the encapsulation of this compound in nanoparticles are not prominent in the literature, the encapsulation of other peptide-based toxins and drugs serves as a relevant precedent. nih.govnih.govresearchgate.net For a hydrophobic peptide like Cemadotin, encapsulation within the core of a nanoparticle could improve its administration and delivery. frontiersin.org

Table 2: Potential Nanoparticle Platforms for Peptide-Based Drug Delivery

Nanoparticle TypeCore CompositionKey Advantages for Peptide Delivery
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Sustained release, protection from enzymatic degradation, versatile functionalization. frontiersin.org
Solid Lipid Nanoparticles (SLNs)Solid lipidsHigh stability, potential for oral delivery, biocompatibility. frontiersin.org
LiposomesPhospholipid bilayerEncapsulation of both hydrophilic and hydrophobic drugs, biocompatibility.

Research in this area would focus on optimizing the nanoparticle formulation to achieve high drug loading efficiency, controlled release kinetics, and stability. mdpi.comnih.gov The goal is to create a delivery system that effectively transports this compound to the tumor site and releases it in a controlled manner to exert its cytotoxic effect.

Polymer-Drug Conjugate Studies

Polymer-drug conjugates (PDCs) represent another advanced strategy for drug delivery. dovepress.comeurekaselect.comnih.govfrontiersin.orgnih.gov In this approach, a drug is covalently attached to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). dovepress.comeurekaselect.com This conjugation can improve the drug's solubility, prolong its circulation half-life by reducing renal clearance, and allow for passive tumor targeting via the EPR effect. dovepress.com

The linker used to attach the drug to the polymer is crucial and can be designed to be cleaved by specific stimuli in the tumor microenvironment, such as low pH or the presence of certain enzymes. dovepress.com This allows for the targeted release of the active drug at the site of action.

Although specific research on this compound as a PDC is not widely reported, studies with other potent anticancer drugs and peptides have demonstrated the feasibility and potential benefits of this approach. dovepress.comeurekaselect.comnih.gov Given that Cemadotin is a peptide analog, its conjugation to polymers is a scientifically plausible strategy to enhance its therapeutic properties. Research in this area would involve the synthesis and evaluation of different polymer-Cemadotin-d7 conjugates to identify candidates with optimal pharmacokinetic profiles and antitumor activity.

Emerging Research Directions and Methodological Advances for Cemadotin D7

High-Throughput Screening and Lead Optimization using Cemadotin-d7

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a biological target in a desired manner. wiseguyreports.com In the context of this compound, HTS assays would be instrumental in characterizing its biological activity and in the discovery of novel, related compounds.

Deuterated compounds like this compound are valuable tools in the lead optimization phase that follows initial screening. wiseguyreports.com The primary goal of lead optimization is to refine the chemical structure of a hit to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov The substitution of hydrogen with deuterium (B1214612) at specific metabolic "soft spots" can significantly slow down metabolic degradation by enzymes such as the cytochrome P450 (CYP) family. tandfonline.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.comtandfonline.com

The use of this compound in lead optimization can therefore lead to several advantages:

Reduced Metabolite-Driven Toxicity: By altering metabolic pathways, deuteration can decrease the formation of potentially toxic metabolites. juniperpublishers.com

Enhanced Target Engagement: A longer half-life may lead to more sustained interaction with its target, tubulin.

In a typical lead optimization workflow, this compound would be compared against its non-deuterated parent, Cemadotin (B145586), and other synthetic analogs in a battery of in vitro assays. These assays would measure not only potency against tubulin polymerization but also metabolic stability in liver microsomes or hepatocytes. The data gathered would inform the structure-activity relationship (SAR) and structure-metabolism relationship (SMR), guiding medicinal chemists in designing next-generation compounds with superior profiles.

Computational Approaches in this compound Drug Discovery Research

Computational modeling has become an indispensable part of drug discovery, providing insights that are often difficult to obtain through experimental methods alone. For a deuterated peptide like this compound, computational approaches are particularly useful for understanding how isotopic substitution affects its structure, dynamics, and interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. chemrxiv.org These simulations can provide a detailed view of a compound's conformational flexibility and its binding to a target protein. For this compound, MD simulations could be employed to:

Analyze Conformational Changes: Determine if the deuterium substitution alters the peptide's three-dimensional shape or flexibility compared to Cemadotin.

Predict Binding Affinity: Simulate the binding of this compound to tubulin, helping to understand the energetics of the interaction and whether the deuteration impacts binding affinity. acs.org

Model Solvent Interactions: Hydrogen-deuterium exchange (HDX) is a key experimental technique that can be complemented by MD simulations. chemrxiv.orgfrontiersin.org MD can help interpret HDX-mass spectrometry (HDX-MS) data by providing an atomistic model of solvent accessibility and hydrogen bonding, which are the primary determinants of the exchange rate. uu.nlacs.org

MD simulations of this compound complexed with tubulin could reveal subtle changes in the binding pocket interactions and dynamics, offering a rationale for any observed differences in biological activity or pharmacokinetic properties.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design new drug candidates. The primary target of Cemadotin is tubulin, a well-characterized protein. acs.org While the substitution of hydrogen with deuterium does not significantly alter the steric profile of a molecule, its effects on electronic properties and bond vibrations can be modeled.

In the context of SBDD for this compound, computational tools could be used to:

Guide Analog Design: By visualizing the interactions between this compound and tubulin, researchers can identify opportunities for further chemical modification to improve potency or selectivity. This process would integrate the known benefits of deuteration with other medicinal chemistry strategies to design novel analogs.

Integration of Multi-Omics Data in Preclinical this compound Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a compound. frontiersin.orgmdpi.com For a tubulin inhibitor like this compound, a multi-omics strategy in preclinical studies could uncover complex cellular responses and identify potential biomarkers.

A hypothetical multi-omics study on cancer cell lines treated with this compound might involve the following:

Transcriptomics (RNA-seq): To identify changes in gene expression. This could reveal the upregulation of genes involved in mitotic stress and apoptosis, and potentially identify resistance pathways.

Proteomics: To measure changes in the levels of thousands of proteins. This would confirm the effects on tubulin and its associated proteins and might uncover off-target effects or downstream signaling consequences.

Metabolomics: To analyze changes in small-molecule metabolites. This could provide a detailed picture of how this compound affects cellular metabolism, particularly in rapidly dividing cancer cells.

Integrating these datasets could reveal, for example, that the altered pharmacokinetic profile of this compound leads to a more sustained activation of apoptotic pathways (seen in transcriptomic and proteomic data) and a more profound shift in energy metabolism (seen in metabolomic data) compared to its non-deuterated counterpart. This comprehensive analysis is crucial for understanding the full biological impact of the deuteration and for identifying patient populations that might benefit most from such a compound. frontiersin.org

Future Perspectives in this compound Analog Development

The development of analogs based on the this compound scaffold represents a promising avenue for future research. The insights gained from the methodologies described above would directly inform the design of new molecules with enhanced properties. Future perspectives include:

Precision Deuteration: Instead of the current -d7 version, new analogs could be synthesized with deuterium placed at other or additional metabolically vulnerable positions to further fine-tune the pharmacokinetic profile.

Hybrid Analogs: Combining the benefits of deuteration with other chemical modifications. For example, attaching a different functional group to the peptide backbone while retaining the deuterium could lead to analogs with novel properties, such as improved cell permeability or the ability to overcome drug resistance mechanisms. nih.gov

Conjugation Strategies: Developing antibody-drug conjugates (ADCs) where this compound or a related deuterated analog is attached to an antibody that targets a specific tumor antigen. This would combine the improved stability of the deuterated payload with the targeted delivery of the antibody, potentially leading to a highly potent and selective anticancer agent. Patents related to Cemadotin analogs and their conjugation already suggest this is a viable research direction. google.com

The strategic use of deuteration, as exemplified by this compound, combined with modern drug discovery technologies, opens up new possibilities for creating more effective and safer tubulin-inhibiting agents for research and potential therapeutic application.

Q & A

What are the established protocols for synthesizing Cemadotin-d7, and how is isotopic purity validated?

Category : Basic
Answer :
Synthesis of this compound typically involves deuterium incorporation at specific positions using labeled precursors. Key steps include:

  • Deuterium Exchange : Using deuterated solvents (e.g., D₂O) or catalytic deuteration under controlled conditions .
  • Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the deuterated compound .
  • Isotopic Purity Validation :
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion clusters and deuterium incorporation efficiency.
    • Nuclear Magnetic Resonance (NMR) : ²H-NMR or ¹H-NMR to verify absence of proton signals at deuterated sites .

Which analytical techniques are prioritized for characterizing this compound, and how are they validated?

Category : Basic
Answer :

  • Primary Techniques :
    • LC-MS/MS : Quantifies trace levels in biological matrices; validated via calibration curves, limit of detection (LOD), and matrix effect assessments .
    • NMR Spectroscopy : Confirms structural integrity and deuteration sites; validated against non-deuterated analogs .
  • Validation Criteria :
    • Precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .

How can researchers design experiments to investigate the metabolic stability of this compound while controlling for deuterium isotope effects?

Category : Advanced
Answer :

  • Experimental Design :
    • In Vitro Models : Use hepatocyte incubations with isotopically labeled vs. non-labeled Cemadotin to compare metabolic rates .
    • Isotope Effect Mitigation : Include controls with non-deuterated analogs and adjust incubation pH/temperature to minimize kinetic isotope effects .
  • Data Interpretation : Apply multivariate analysis to distinguish isotope-specific trends from general metabolic pathways .

What strategies resolve contradictory pharmacokinetic data for this compound across biological matrices?

Category : Advanced
Answer :

  • Root Cause Analysis :
    • Matrix Interference : Compare extraction efficiencies (e.g., plasma vs. tissue homogenates) using spike-and-recovery experiments .
    • Instrument Calibration : Recalibrate MS detectors with matrix-matched standards to address ion suppression/enhancement .
  • Statistical Reconciliation : Use Bland-Altman plots or Deming regression to assess inter-matrix variability .

How should the FINER criteria evaluate hypotheses involving this compound in preclinical models?

Category : Advanced
Answer :
Apply the FINER framework :

  • Feasible : Ensure deuterated compound availability and analytical sensitivity for in vivo studies .
  • Novel : Compare results to non-deuterated analogs to highlight isotope-specific outcomes .
  • Ethical : Justify animal model use via dose-response toxicity studies .
  • Relevant : Link findings to broader applications (e.g., optimizing deuterated drug design) .

What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Category : Basic
Answer :

  • Parametric Tests : Nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values .
  • Nonparametric Alternatives : Mann-Whitney U test for non-normal distributions .
  • Validation : Bootstrap resampling to estimate confidence intervals for dose-response parameters .

How can in silico modeling predict metabolic pathways of this compound, and what validation is required?

Category : Advanced
Answer :

  • Modeling Tools :
    • Quantum Mechanics (QM) : Predict deuteration impact on bond dissociation energies .
    • Pharmacokinetic Software : Simulate absorption/distribution using logP and plasma protein binding data .
  • Validation Steps :
    • Compare predicted metabolites with LC-MS/MS experimental data .
    • Use Akaike Information Criterion (AIC) to assess model fit .

What methodological approaches minimize matrix interference in detecting this compound?

Category : Advanced
Answer :

  • Sample Preparation :
    • Solid-phase extraction (SPE) with deuterated internal standards to correct recovery variations .
    • Protein precipitation using acetonitrile:methanol (4:1) for plasma samples .
  • Instrumental Adjustments :
    • Differential mobility spectrometry (DMS) coupled with MS to enhance selectivity .

How are optimal storage conditions for this compound determined in long-term studies?

Category : Basic
Answer :

  • Stability Testing :
    • Accelerated degradation studies at 40°C/75% RH to predict shelf life .
    • Periodic LC-MS analysis to monitor deuterium loss or hydrolysis .
  • Recommended Conditions : Store at -80°C in amber vials under argon to prevent photodegradation/oxidation .

How do researchers ensure reproducibility in synthesizing and analyzing this compound?

Category : Basic
Answer :

  • Synthesis Documentation : Detailed step-by-step protocols with reaction time, temperature, and solvent ratios .
  • Analytical Reproducibility :
    • Inter-laboratory validation using shared reference standards .
    • Open-access publication of raw NMR/MS spectra in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.